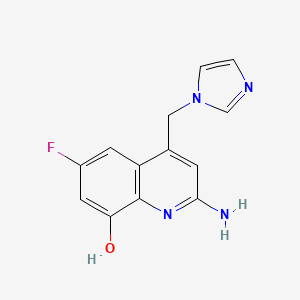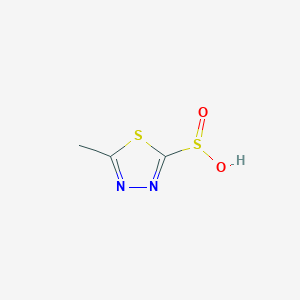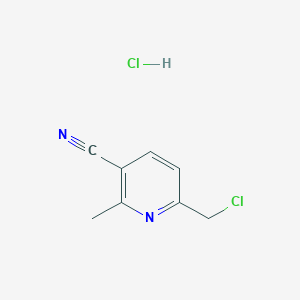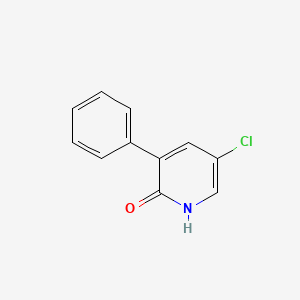
N-(2-(1H-Indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-Indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features an indole moiety linked to a trifluoromethylbenzenesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Introduction of the Trifluoromethylbenzenesulfonamide Group: The final step involves the sulfonylation of the ethylated indole with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-(1H-Indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of sulfonamide derivatives with various nucleophiles.
科学研究应用
N-(2-(1H-Indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-benzenesulfonamide: Lacks the trifluoromethyl group, which may result in different binding affinities and biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-3-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of the trifluoromethyl group in N-(2-(1H-Indol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.
属性
分子式 |
C17H15F3N2O2S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H15F3N2O2S/c18-17(19,20)13-4-3-5-14(10-13)25(23,24)22-9-8-12-11-21-16-7-2-1-6-15(12)16/h1-7,10-11,21-22H,8-9H2 |
InChI 键 |
UIAIYGNFDFTSQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-phenyl-3H-Pyrrolo[2,3-b]pyridine](/img/structure/B12957849.png)


![(5S)-1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B12957867.png)
![5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12957873.png)




![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12957902.png)
![2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-](/img/structure/B12957904.png)

